molecular formula C11H14O3 B1274674 2-(3,5-Dimethylphenoxy)propanoic acid CAS No. 777-57-1

2-(3,5-Dimethylphenoxy)propanoic acid

Cat. No.: B1274674
CAS No.: 777-57-1
M. Wt: 194.23 g/mol
InChI Key: HABNTEYLRKTXHN-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)propanoic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is characterized by a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a propanoic acid moiety. This compound is used primarily in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 2-(3,5-Dimethylphenoxy)propanoic acid typically involves the reaction of 3,5-dimethylphenol with an appropriate propanoic acid derivative. One common method includes the esterification of 3,5-dimethylphenol with propanoic acid, followed by hydrolysis to yield the desired acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(3,5-Dimethylphenoxy)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)propanoic acid is utilized in various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a reference standard in analytical chemistry.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as an inhibitor or activator of certain enzymatic pathways. The exact pathways and targets can vary based on the context of its use .

Comparison with Similar Compounds

2-(3,5-Dimethylphenoxy)propanoic acid can be compared with other phenoxypropanoic acids, such as:

Biological Activity

2-(3,5-Dimethylphenoxy)propanoic acid is an organic compound with the molecular formula C11H14O3C_{11}H_{14}O_{3} and a molecular weight of 194.23 g/mol. This compound has garnered attention in various fields of research, particularly in biochemistry and medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The synthesis of this compound typically involves the reaction of 3,5-dimethylphenol with propanoic acid derivatives, often through esterification followed by hydrolysis. The compound is characterized by its phenoxy group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to act as an inhibitor or activator in various enzymatic pathways. For instance, it may interfere with pathways involving reactive oxygen species (ROS) and antioxidant mechanisms, which are crucial in cellular signaling and stress responses.

Antioxidant Activity

Research indicates that compounds similar to this compound can exhibit antioxidant properties by modulating ROS levels in cells. This activity is significant in preventing oxidative stress-related damage in various diseases.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of related compounds. For example, derivatives of phenoxypropanoic acids have demonstrated significant antibacterial effects against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) suggests that modifications in the phenoxy group can enhance antimicrobial efficacy .

Case Studies

  • Anticancer Activity : A study focused on the development of Mcl-1 inhibitors highlighted that structural analogs of this compound showed promising results in disrupting Mcl-1 interactions with pro-apoptotic proteins. This disruption is crucial for cancer cell survival and proliferation .
  • Neuroprotective Effects : Another investigation into the neuroprotective properties of similar compounds revealed that they could mitigate neuronal cell death induced by oxidative stress, providing a potential therapeutic avenue for neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other phenoxypropanoic acids:

Compound NameStructureBiological Activity
2-(3,4-Dimethylphenoxy)propanoic acidStructureModerate antibacterial activity
2-(3,5-Dimethoxyphenoxy)propanoic acidStructureEnhanced antioxidant properties

The variations in substituents on the phenyl ring significantly affect both the chemical reactivity and biological activity of these compounds.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABNTEYLRKTXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390394
Record name 2-(3,5-dimethylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777-57-1
Record name 2-(3,5-dimethylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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